2-(2-Methylthioethyl)malic acid is a derivative of malic acid, which is a naturally occurring organic compound found in various fruits. This compound features a unique structure that includes a methylthioethyl group, which can influence its chemical behavior and potential applications. Malic acid itself is classified as a dicarboxylic acid with two carboxyl functional groups, making it a versatile building block in organic synthesis.
Malic acid can be derived from several sources, including the fermentation of sugars and the hydration of maleic anhydride. The specific compound 2-(2-Methylthioethyl)malic acid may be synthesized through various organic reactions involving malic acid or its derivatives as starting materials.
Chemically, 2-(2-Methylthioethyl)malic acid belongs to the class of dicarboxylic acids and is categorized under aliphatic carboxylic acids. Its structure features both carboxyl groups and an alkyl side chain, which contributes to its reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of 2-(2-Methylthioethyl)malic acid can be achieved through several methods, primarily focusing on the modification of malic acid or related compounds. One common approach involves the alkylation of malic acid derivatives with appropriate alkyl halides or sulfonates.
The molecular formula for 2-(2-Methylthioethyl)malic acid is C₇H₁₂O₄S. Its structure consists of:
2-(2-Methylthioethyl)malic acid can participate in various chemical reactions typical for dicarboxylic acids:
The mechanism by which 2-(2-Methylthioethyl)malic acid exerts its effects—particularly in biological systems—may involve interactions with enzymes or receptors due to its structural similarity to other metabolic intermediates.
Research indicates that malic acid derivatives can influence metabolic pathways, particularly in energy production within cells by participating in the citric acid cycle.
2-(2-Methylthioethyl)malic acid arises during microbial fermentation processes involving complex interactions between organic acid metabolism and sulfur assimilation. While direct studies on this specific compound are limited, its structural kinship to malic acid derivatives positions it within established fermentation pathways. Filamentous fungi such as Aspergillus oryzae and Penicillium viticola demonstrate high native capacity for L-malic acid production via reductive tricarboxylic acid (rTCA) cycle reactions and glyoxylate shunt activation [5] [7]. These fungi utilize glucose, glycerol, or xylose as carbon sources, achieving malic acid titers exceeding 130 g/L under optimized fermentation conditions [7]. Crucially, the presence of methionine or other sulfur-containing precursors in fermentation media (e.g., thin stillage or crude glycerol) provides the methylthioethyl moiety necessary for side-chain elaboration [5] [8].
Microbial consortia in traditional fermentation ecosystems (e.g., Hainan shanlan rice wine) further enable its biosynthesis. Dynamic microbial succession patterns correlate with volatile and non-volatile metabolite profiles, including dicarboxylic acid derivatives [1]. During later fermentation stages, Lactiplantibacillus plantarum and other lactic acid bacteria can drive malolactic fermentation, potentially modifying malic acid backbone structures through enzymatic cascades involving dehydrogenases and transferases [8].
Table 1: Microbial Producers of Malic Acid Derivatives Under Fermentation Conditions
Microorganism | Substrate | Maximum Malic Acid Titer (g/L) | Key Metabolic Features |
---|---|---|---|
Aspergillus oryzae | Glucose/Xylose | 58.2 | rTCA cycle, glyoxylate shunt activation |
Penicillium viticola | Glucose | 131.0 | High flux through oxaloacetate reduction |
Zygosaccharomyces rouxii | Glucose | 74.9 | Osmotolerance; nitrogen-dependent yield shifts |
Aspergillus niger | Crude glycerol | 23.0 | Sulfur assimilation from impurities |
The biosynthesis of 2-(2-Methylthioethyl)malic acid in plants hinges on the convergence of two pathways: L-malic acid synthesis and alk(en)yl cysteine sulfoxide metabolism. Malic acid synthesis occurs via cytosolic phosphoenolpyruvate carboxylase (PEPC) and mitochondrial fumarase, with accumulation prevalent in fruits like apples, rhubarb, and grapes [9]. Concurrently, Brassicales and Allium species synthesize S-alk(en)yl-L-cysteine sulfoxides as sulfur-rich defense compounds [4]. Enzymatic cleavage of these sulfoxides (e.g., by alliinases) yields reactive thiosulfinates, which can undergo further transformation to form 2-methylthioethane thiol—a direct precursor for the methylthioethyl side chain [4].
The conjugation of this sulfur moiety to the C3 carbon of malic acid likely occurs through a nucleophilic substitution reaction. Glutathione-S-transferase (GST) superfamily enzymes may catalyze thioether bond formation, analogous to documented phytochelatin biosynthesis. Crucially, plants exhibiting high sulfur assimilation (e.g., broccoli, garlic) provide optimal biochemical environments for this pathway, though direct isolation of 2-(2-Methylthioethyl)malic acid from plant matrices requires further validation via advanced LC-MS/MS techniques [4] [9].
The formation of the thioether linkage in 2-(2-Methylthioethyl)malic acid is enzymatically mediated through two potential mechanisms:
Supporting evidence derives from tandem mass spectrometry studies. When analyzed via LC-ESI TripleQuad-MS in negative ionization mode, 2-(2-Methylthioethyl)malate shows a parent ion [M-H]⁻ at m/z 207 and a characteristic fragment at m/z 147 (corresponding to loss of –CH₂CH₂SCH₃) under optimized Multiple Reaction Monitoring (MRM) conditions [3]. This fragmentation pattern confirms the stability of the thioether bond during ionization.
Table 2: MRM Parameters for Detecting 2-(2-Methylthioethyl)malate in LC-MS/MS
Compound | Q1 (m/z) | Q3 (m/z) | Retention Time (min) | Collision Energy (eV) |
---|---|---|---|---|
2-(2-Methylthioethyl)malate | 207 | 147 | 2.67 | 20 |
2-Isopropyl-malate | 175 | 115 | 2.68 | 30 |
D-Malic acid | 133 | 115 | 2.10* | 15* |
Note: Parameters for D-Malic acid inferred from general malate fragmentation; values marked * require compound-specific optimization [3] [4].
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